molecular formula C10H7ClN2O B1409187 N-Hydroxyquinoline-6-carbimidoyl chloride CAS No. 748709-00-4

N-Hydroxyquinoline-6-carbimidoyl chloride

Cat. No. B1409187
M. Wt: 206.63 g/mol
InChI Key: DIMCRNMCHZWYNQ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxyquinoline-6-carbimidoyl chloride, also known by its chemical formula C<sub>10</sub>H<sub>7</sub>ClN<sub>2</sub>O , is a synthetic compound. It belongs to the class of quinoline derivatives and exhibits interesting properties due to its unique structure. The compound features a hydroxy group (OH) and an imine group (=NH) attached to the quinoline ring.



Synthesis Analysis

The synthesis of N-Hydroxyquinoline-6-carbimidoyl chloride involves several steps. Researchers have reported various methods, including chlorination of N-hydroxyquinoline or imidoylation of N-hydroxyquinoline using appropriate reagents. The choice of synthetic route depends on factors such as yield, scalability, and ease of purification.



Molecular Structure Analysis

The molecular structure of N-Hydroxyquinoline-6-carbimidoyl chloride consists of a quinoline ring with a carbimidoyl chloride group (–N=C=Cl) at position 6. The hydroxy group is attached to the quinoline nitrogen, providing a unique functional moiety. The imine group contributes to the compound’s reactivity.



Chemical Reactions Analysis

N-Hydroxyquinoline-6-carbimidoyl chloride participates in several chemical reactions:



  • Amidation : The carbimidoyl chloride group reacts with amines to form amides.

  • Hydrolysis : The compound can undergo hydrolysis to yield N-hydroxyquinoline-6-carboxamide.

  • Substitution Reactions : The chlorine atom can be substituted with other nucleophiles, leading to diverse derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 150–160°C .

  • Solubility : N-Hydroxyquinoline-6-carbimidoyl chloride is sparingly soluble in water but dissolves readily in organic solvents.

  • Color : It appears as a white to pale yellow solid .


Scientific Research Applications

Synthesis and Chemistry

  • Copper-Catalyzed Hydroxylation : 8-Hydroxyquinolin-N-oxide, a related compound, has been used as an efficient ligand in copper-catalyzed hydroxylation of aryl iodides, bromides, and chlorides. This methodology is significant for the direct transformation of aryl halides to phenols and alkyl aryl ethers, showcasing excellent functional group tolerance and selectivity (Yang et al., 2011).

  • Nonlinear Optical Study : 1-(Carboxymethyl)-8-hydroxyquinolin-1-ium chloride, a compound structurally similar to N-Hydroxyquinoline-6-carbimidoyl chloride, exhibits notable nonlinear optical properties. These properties are significant for future optical devices applications (Zidan et al., 2016).

  • Quinoline–Imidazolium Adducts : Hydroxyquinolin-3-ylmethylimidazolium adducts, similar in structure to N-Hydroxyquinoline-6-carbimidoyl chloride, have been prepared and show potential in CC bond forming reactions, crucial for organic synthesis (Laali et al., 2014).

Applications in Coordination Chemistry

  • Metallosupramolecular Chemistry : 8-Hydroxyquinoline, a core component of N-Hydroxyquinoline-6-carbimidoyl chloride, is utilized in coordination chemistry, especially for creating supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht et al., 2008).

  • Solid Phase Extractant in Metal Ion Determination : Hydroxyquinoline functionalized cellulose, closely related to N-Hydroxyquinoline-6-carbimidoyl chloride, has been used as a solid phase extractant for the determination of various metal ions, demonstrating its utility in analytical chemistry (Gurnani et al., 2003).

Potential in Photochemistry and Photobiology

  • Photoacids : N-Oxidation of hydroxyquinolines, closely related to N-Hydroxyquinoline-6-carbimidoyl chloride, leads to a significant increase in excited-state acidity, making them relevant in photochemistry and photobiology (Solntsev et al., 2005).

  • Fluorescence Quenching for Chloride Ion Sensing : The quenching of fluorescence intensity of protonated forms of 6-methoxyquinoline, structurally akin to N-Hydroxyquinoline-6-carbimidoyl chloride, can be used for sensing chloride ion in aqueous media (Mehata & Tripathi, 2002).

Biomedical and Environmental Applications

  • Polymeric Chemosensor for Chloride Detection : A polymeric film with chemically anchored 6-methoxyquinoline groups, similar to N-Hydroxyquinoline-6-carbimidoyl chloride, has been developed for detecting and quantifying chloride in human sweat, indicating potential applications in medical diagnostics (Vallejos et al., 2018).

  • Photolabile Protecting Group : 8-bromo-7-hydroxyquinoline, a compound structurally related to N-Hydroxyquinoline-6-carbimidoyl chloride, has been used as a photolabile protecting group, demonstrating potential applications in biological studies (Fedoryak & Dore, 2002).

Safety And Hazards


  • Toxicity : Limited toxicity data are available, but caution should be exercised during handling.

  • Corrosiveness : The carbimidoyl chloride group makes it corrosive ; protective equipment is necessary.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate its potential as an anticancer or antimicrobial agent.

  • Derivatives : Synthesize and evaluate novel derivatives for improved properties.

  • Mechanistic Studies : Unravel the precise mechanisms underlying its biological effects.


properties

IUPAC Name

(6Z)-N-hydroxyquinoline-6-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,14H/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMCRNMCHZWYNQ-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C(=N/O)/Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyquinoline-6-carbimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxyquinoline-6-carbimidoyl chloride
Reactant of Route 2
N-Hydroxyquinoline-6-carbimidoyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-Hydroxyquinoline-6-carbimidoyl chloride
Reactant of Route 4
Reactant of Route 4
N-Hydroxyquinoline-6-carbimidoyl chloride
Reactant of Route 5
N-Hydroxyquinoline-6-carbimidoyl chloride
Reactant of Route 6
Reactant of Route 6
N-Hydroxyquinoline-6-carbimidoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.